

Asopteggravir: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Asopteggravir

Cat. No.: B15566482

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Introduction

Asopteggravir is a potent and selective inhibitor of the human immunodeficiency virus 1 (HIV-1) integrase enzyme. As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, **Asopteggravir** targets a critical step in the HIV-1 replication cycle, preventing the integration of the viral genome into the host cell's DNA. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Asopteggravir**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Structure

 Asopteggravir Chemical Structure

Figure 1. 2D Chemical Structure of **Asopteggravir**.

Chemical Identifiers

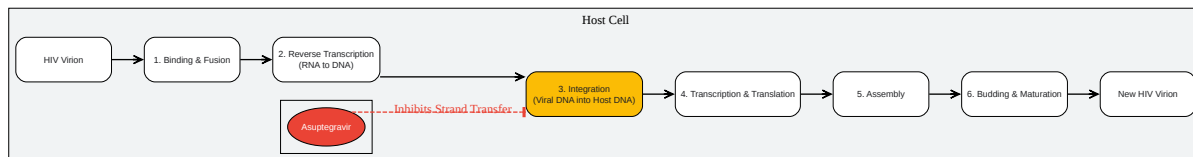
Identifier	Value
IUPAC Name	(4'R,12a'S)-N-(2,4-difluorobenzyl)-7'-hydroxy-4'-methyl-6',8'-dioxo-6',8',12',12a'-tetrahydro-2'H,4'H-spiro[cyclopropane-1,3'-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine]-9'-carboxamide
CAS Number	2765212-92-6[1]
Molecular Formula	C22H21F2N3O5[1]
SMILES	<chem>C[C@H]1CN2C(=O)C(=C(O)C2=O)C(=O)N[C@]13CC(OC3)C2=CC=C(F)C=C2F</chem>

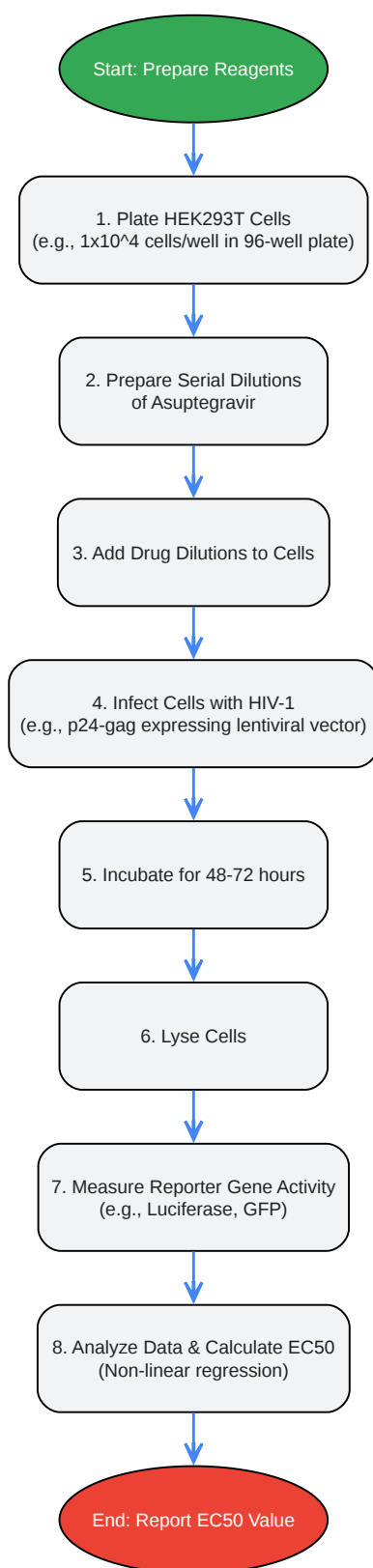
Physicochemical Properties

Property	Value	Source
Molecular Weight	445.42 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	

Mechanism of Action

Asuptegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV-1 integrase is a key enzyme responsible for two crucial catalytic reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host cell's chromosomal DNA. **Asuptegravir** specifically inhibits the strand transfer step, thereby preventing the formation of the integrated provirus. This blockade of integration is a terminal step for the replication of the virus.





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References

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- 2. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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